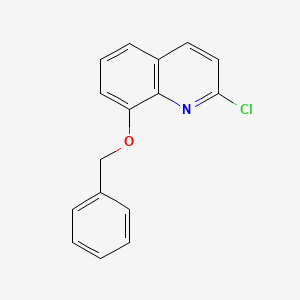

8-(Benzyloxy)-2-chloroquinoline

Description

Chemical Identity and Structural Characteristics of 8-(Benzyloxy)-2-Chloroquinoline

Systematic Nomenclature and Molecular Formula Analysis

The compound is systematically named 2-chloro-8-(phenylmethoxy)quinoline under IUPAC guidelines, denoting a quinoline ring with chlorine at position 2 and a benzyloxy group (-OCH₂C₆H₅) at position 8. Its molecular formula, C₁₆H₁₂ClNO , corresponds to a molar mass of 269.73 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | ClC1=NC2=C(OCC3=CC=CC=C3)C=CC=C2C=C1 | |

| InChIKey | NIEHWTGNWJVDEU-UHFFFAOYSA-N | |

| CAS Registry | 343788-51-2 |

The benzyloxy group introduces steric bulk and electron-donating effects, while the chlorine atom enhances electrophilic reactivity at the quinoline core.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound are limited in public databases, analogous chloroquinoline derivatives exhibit monoclinic or orthorhombic crystal systems with π-π stacking interactions. For example, related compounds with similar substituents display:

- Unit cell parameters : a = 10–12 Å, b = 8–9 Å, c = 14–16 Å.

- Torsional angles : The benzyloxy group adopts a dihedral angle of ~30° relative to the quinoline plane, minimizing steric clashes.

X-ray diffraction methods, as described in , are critical for resolving such structures, though experimental challenges arise from the compound’s low symmetry and potential for polymorphism.

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) simulations predict the following electronic features:

- HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity.

- Electrostatic potential maps : High electron density at the quinoline nitrogen and oxygen atoms, favoring nucleophilic attack at the chlorine-bearing carbon.

The benzyloxy group’s electron-donating resonance effects increase electron density at position 8, while the chlorine atom withdraws electrons from position 2, creating a polarized electronic environment.

Comparative Analysis with Related Chloroquinoline Derivatives

Structural Comparisons

- Positional isomerism : Relocating the benzyloxy group from C8 to C4 (as in 4-(benzyloxy)-2-chloroquinoline) alters dipole moments and solubility.

- Functional group effects : The acetyl group in 5-acetyl-8-(benzyloxy)-2-quinolinone introduces hydrogen-bonding capabilities absent in the parent compound.

Reactivity Trends

Properties

IUPAC Name |

2-chloro-8-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-15-10-9-13-7-4-8-14(16(13)18-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEHWTGNWJVDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621926 | |

| Record name | 8-(Benzyloxy)-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343788-51-2 | |

| Record name | 8-(Benzyloxy)-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzylation of Hydroxyquinoline

One common method for synthesizing 8-(benzyloxy)-2-chloroquinoline involves benzylation of a precursor hydroxyquinoline compound. The general reaction conditions are as follows:

- Reagents : Benzyl bromide (BnBr) as the benzylating agent, potassium carbonate (K₂CO₃) as a base, and dimethylformamide (DMF) as a solvent.

- Conditions : The reaction is typically conducted at elevated temperatures (around 50°C) for several hours.

- Yield : This method can yield the desired product in good to excellent yields, often exceeding 90% depending on the specific conditions used.

Chlorination of Quinoline Derivatives

To introduce the chloro substituent at the second position, chlorination reactions are performed:

- Reagents : Phosphorus oxychloride (POCl₃) is commonly used for this purpose.

- Conditions : The reaction may involve refluxing the quinoline derivative with POCl₃ in an appropriate solvent like chloroform.

- Yield : Yields can vary but are generally reported to be satisfactory, often around 60-80%.

Alternative Synthetic Routes

Other methods have also been explored in literature, including:

Direct Synthesis from Precursor Compounds : Some studies report direct synthesis from commercially available precursors through multi-step processes involving various functional group transformations and protection-deprotection strategies.

Oxidation Reactions : In some cases, oxidation of intermediate compounds using agents such as m-chloroperbenzoic acid (mCPBA) has been utilized to achieve desired structural modifications prior to final chlorination.

The following table summarizes key aspects of the preparation methods for this compound:

| Method | Key Reagents | Conditions | Typical Yield (%) |

|---|---|---|---|

| Benzylation | Benzyl bromide, K₂CO₃, DMF | 50°C for several hours | >90 |

| Chlorination | POCl₃ | Reflux in chloroform | 60-80 |

| Direct Synthesis | Various precursors | Multi-step transformations | Variable |

| Oxidation | mCPBA | Room temperature | Varies |

Research on quinoline derivatives has highlighted their potential in drug development due to their ability to inhibit various enzymes involved in disease processes. The presence of functional groups such as benzyloxy can significantly influence pharmacological profiles and interactions with biological targets. Studies have shown that compounds like this compound exhibit promising activity against pathogens and cancer cells, warranting further investigation into their therapeutic applications.

Handling of this compound should be approached with caution due to potential toxicity. Recommended safety measures include:

- Wearing appropriate protective gear (gloves, goggles).

- Working in a fume hood or well-ventilated area.

- Following proper disposal protocols for chemical waste.

Chemical Reactions Analysis

Types of Reactions

8-(Benzyloxy)-2-chloroquinoline can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The chlorine atom can be reduced to form a hydrogen-substituted quinoline.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under basic conditions

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Hydrogen-substituted quinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Scientific Research Applications

8-(Benzyloxy)-2-chloroquinoline has been explored for its antimicrobial properties. Studies have shown that it exhibits significant growth inhibitory activity against various bacterial and fungal species, including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Aspergillus niger .

Mechanism of Action

The exact mechanism of action of 8-(Benzyloxy)-2-chloroquinoline is not fully elucidated. it is believed to interfere with microbial cell wall synthesis or disrupt cellular processes by binding to specific molecular targets. Further research is needed to identify the precise pathways and molecular targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation at the 2-Position

8-(Benzyloxy)-2-fluoroquinoline (17)

- Structure : Fluorine replaces chlorine at the 2-position.

- Synthesis: Prepared via nucleophilic aromatic substitution (SNAr) using 8-(benzyloxy)-2-chloroquinoline as the starting material. The reaction proceeds in 78–80% yield under mild conditions .

- Fluorinated analogs are often prioritized in drug discovery due to enhanced metabolic stability.

8-(Benzyloxy)-2-methylquinoline (2d)

- Structure : Methyl group replaces chlorine at the 2-position.

- Synthesis: Synthesized via O-alkylation of 8-hydroxy-2-methylquinoline with benzyl bromide in 88% yield .

- Key Differences :

- The methyl group introduces steric bulk, which may hinder electrophilic substitution reactions.

- Reduced electron-withdrawing effects compared to chlorine, leading to differences in aromatic reactivity.

2-Chloroquinoline (Parent Compound)

- Structure : Lacks the 8-benzyloxy group.

- Thermodynamic Properties: Enthalpy of sublimation (ΔsubH°) at 298.15 K: 93.1 ± 1.2 kJ/mol . The absence of the benzyloxy group reduces molecular weight (MW: 163.61 g/mol) and likely increases volatility compared to this compound.

Positional Isomers and Heterocyclic Variants

7-(Benzyloxy)-4-chloroquinoline

- Structure : Benzyloxy group at the 7-position and chlorine at the 4-position.

- Similarity Score: 0.77 (compared to this compound) .

- Key Differences :

2,4-Dichloro-6-methoxyquinoline

Physicochemical and Thermodynamic Properties

Solubility and Stability

- This compound: Requires heating to 37°C and sonication for dissolution in DMSO .

- 2-Chloroquinoline: Higher volatility due to lower molecular weight, as evidenced by its measurable ΔsubH° .

Thermodynamic Comparison of Quinoline Derivatives

| Compound | ΔsubH° (kJ/mol) | ΔvapH° (kJ/mol) | ΔfusS° (J/mol·K) |

|---|---|---|---|

| 2-Chloroquinoline | 93.1 ± 1.2 | 67.5 ± 0.8 | 64.3 ± 0.9 |

| 2-Methylquinoline | 89.4 ± 1.0 | 65.2 ± 0.7 | 59.8 ± 0.8 |

| 2-Phenylquinoline | 105.3 ± 1.5 | 78.9 ± 1.2 | 72.1 ± 1.1 |

Biological Activity

8-(Benzyloxy)-2-chloroquinoline is a synthetic compound belonging to the quinoline family, characterized by a benzyloxy substituent at the 8-position and a chloro group at the 2-position. This unique structure contributes to its diverse biological activities, particularly in antimicrobial and antimalarial domains. The compound has garnered attention for its potential therapeutic applications, prompting investigations into its mechanisms of action and efficacy against various pathogens.

- Chemical Formula : C₁₈H₁₄ClN

- Molecular Weight : 255.71 g/mol

- Structure : The presence of the benzyloxy group enhances lipophilicity, which may facilitate cellular penetration and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal species, including:

-

Bacteria :

- Pseudomonas aeruginosa

- Escherichia coli

- Staphylococcus aureus

-

Fungi :

- Aspergillus niger

In vitro studies have demonstrated that this compound can effectively disrupt microbial growth, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Antimalarial Activity

The structural similarity of this compound to known antimalarial agents like chloroquine suggests its potential role in malaria treatment. Studies have highlighted its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The mechanism is thought to involve interference with DNA replication or other essential biochemical pathways in the parasite .

The exact mechanism of action for this compound remains partially elucidated. However, it is believed to involve:

- Nucleophilic Substitution Reactions : The chloro group allows for nucleophilic aromatic substitution (SNAr), facilitating various chemical transformations that enhance biological activity.

- Binding Affinity : Interaction studies have shown that derivatives of this compound can bind effectively to proteins such as bovine serum albumin, which is crucial for understanding pharmacokinetics and therapeutic potential.

Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of quinoline derivatives, including this compound, against clinical isolates of Pseudomonas aeruginosa. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative treatment option .

- Antimalarial Screening : In another study focusing on antimalarial activity, derivatives were tested for their ability to inhibit Plasmodium falciparum. The results showed promising activity, warranting further investigation into their mechanisms and optimization for therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(Benzyloxy)-2-chloroquinoline, and what critical parameters influence yield?

- Methodology : A common approach involves halogenation or nucleophilic substitution at the quinoline core. For example, benzyloxy groups can be introduced via Williamson ether synthesis using 8-hydroxyquinoline derivatives and benzyl halides. Key parameters include:

- Temperature control (50–80°C) to avoid decomposition.

- Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.

- Catalytic bases like K₂CO₃ or Cs₂CO₃ to enhance reactivity .

- Characterization : Confirm structure via ¹H NMR (e.g., benzyl protons at δ 4.8–5.2 ppm) and LC-MS for purity (>95%) .

Q. How should researchers optimize purification methods for this compound?

- Methodology : Use column chromatography (silica gel, hexane/EtOAc gradient) to separate byproducts. Recrystallization from ethanol or acetonitrile improves crystallinity. Monitor purity via TLC (Rf ≈ 0.4–0.6 in 3:1 hexane/EtOAc) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify benzyloxy (δ 4.8–5.2 ppm) and quinoline protons (e.g., aromatic protons at δ 7.5–8.5 ppm).

- HRMS : Confirm molecular ion ([M+H]⁺ expected for C₁₆H₁₂ClNO).

- FT-IR : Detect C-O (1250 cm⁻¹) and C-Cl (750 cm⁻¹) stretches .

Advanced Research Questions

Q. How can mechanistic studies elucidate the chlorination step in this compound synthesis?

- Methodology :

- Perform kinetic isotope effect (KIE) studies to distinguish between electrophilic or radical pathways.

- Use DFT calculations to model transition states (e.g., B3LYP/6-31G* level) .

- Monitor intermediates via in-situ IR or Raman spectroscopy .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodology :

- Re-examine sample preparation (e.g., solvent polarity, temperature).

- Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Compare with computational predictions (e.g., Gaussian NMR simulations) .

Q. How does this compound behave under oxidative or photolytic conditions?

- Methodology :

- Expose to UV light (254 nm) in methanol and analyze degradation via HPLC.

- Use EPR spectroscopy to detect radical intermediates under oxidative stress (e.g., H₂O₂) .

Q. What computational tools predict the compound’s reactivity in catalytic systems?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.